4-(azidomethyl)-N-hydroxybenzenecarboximidamide

Catalog No.
S8238888
CAS No.
M.F
C8H9N5O
M. Wt
191.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(azidomethyl)-N-hydroxybenzenecarboximidamide

Product Name

4-(azidomethyl)-N-hydroxybenzenecarboximidamide

IUPAC Name

4-(azidomethyl)-N'-hydroxybenzenecarboximidamide

Molecular Formula

C8H9N5O

Molecular Weight

191.19 g/mol

InChI

InChI=1S/C8H9N5O/c9-8(12-14)7-3-1-6(2-4-7)5-11-13-10/h1-4,14H,5H2,(H2,9,12)

InChI Key

QGWFSUCIQWFXEA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN=[N+]=[N-])C(=NO)N

Canonical SMILES

C1=CC(=CC=C1CN=[N+]=[N-])C(=NO)N

Isomeric SMILES

C1=CC(=CC=C1CN=[N+]=[N-])/C(=N/O)/N

4-(Azidomethyl)-N-hydroxybenzenecarboximidamide is a chemical compound characterized by its unique azidomethyl and hydroxy functionalities. Its molecular formula is C8H9N5OC_8H_9N_5O with a molecular weight of approximately 191.19 g/mol . The structure features a benzene ring substituted with an azidomethyl group and a carboximidamide moiety, which contributes to its potential reactivity and biological activity.

Due to the presence of the azide group and the hydroxy functionality:

  • Nucleophilic Substitution: The azide group can be replaced by nucleophiles in substitution reactions, forming new compounds.
  • Hydrolysis: The hydroxy group may participate in hydrolysis reactions, leading to the formation of carboxylic acids or amines.
  • Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
  • Condensation Reactions: The hydroxy and imidamide groups can participate in condensation reactions, forming more complex structures.

4-(Azidomethyl)-N-hydroxybenzenecarboximidamide exhibits notable biological activity, particularly in medicinal chemistry. Its azide group allows for bioorthogonal reactions, which are crucial in drug development and biological imaging. Preliminary studies suggest potential applications in targeting specific enzymes and receptors, making it a candidate for further investigation in therapeutic contexts.

The synthesis of 4-(azidomethyl)-N-hydroxybenzenecarboximidamide typically involves several steps:

  • Starting Material Preparation: Begin with 4-hydroxybenzenecarboximidamide as the base structure.
  • Azidation: Introduce the azidomethyl group through a nucleophilic substitution reaction using sodium azide in the presence of an appropriate activating agent.
  • Purification: Purify the resulting compound using techniques such as recrystallization or chromatography to obtain high purity.

These methods allow for the efficient production of the compound while maintaining structural integrity.

The applications of 4-(azidomethyl)-N-hydroxybenzenecarboximidamide span various fields:

  • Medicinal Chemistry: Used in drug design and development due to its unique functional groups that can interact with biological targets.
  • Chemical Biology: Serves as a tool for labeling biomolecules in live cells through bioorthogonal chemistry.
  • Material Science: Potential applications in developing new materials with specific properties based on its chemical structure.

Interaction studies involving 4-(azidomethyl)-N-hydroxybenzenecarboximidamide focus on its ability to engage with proteins and other biomolecules. Research has indicated that compounds with similar structures can selectively bind to enzymes or receptors, influencing their activity. Ongoing studies aim to elucidate specific interactions that could lead to therapeutic advancements.

Several compounds share structural similarities with 4-(azidomethyl)-N-hydroxybenzenecarboximidamide, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
4-AminobenzenesulfonamideAmino group instead of azidoKnown for antibacterial properties
4-(Fluoromethyl)-N-hydroxybenzenecarboximidamideFluoromethyl instead of azidomethylEnhanced lipophilicity and potential for better absorption
4-(Chloromethyl)-N-hydroxybenzenecarboximidamideChloromethyl substituentIncreased reactivity due to electron-withdrawing effects
4-(Nitromethyl)-N-hydroxybenzenecarboximidamideNitro group additionPotential use in explosives and advanced materials

The uniqueness of 4-(azidomethyl)-N-hydroxybenzenecarboximidamide lies in its azido functionality, which allows for specific bioorthogonal reactions not available in other similar compounds. This characteristic makes it particularly valuable in chemical biology and drug development contexts.

Key Reaction Pathways for Azidomethyl-Substituted Benzenecarboximidamides

The synthesis of 4-(azidomethyl)-N-hydroxybenzenecarboximidamide typically involves two sequential transformations: (1) introduction of the azidomethyl group and (2) formation of the N-hydroxybenzenecarboximidamide (amidoxime) moiety.

Azidomethyl Group Introduction

The azidomethyl substituent is introduced via a copper(I)-catalyzed nucleophilic substitution reaction. Starting from 4-(bromomethyl)benzonitrile, sodium azide (NaN₃) undergoes substitution in the presence of Cu(I) catalysts such as copper(I) iodide (CuI) and a coordinating ligand (e.g., 1,10-phenanthroline). This Ullman-like reaction proceeds in degassed ethanol/water mixtures at 65–70°C, achieving azide incorporation with minimal racemization or side reactions [1]. The reaction mechanism involves a single-electron transfer (SET) process, facilitated by the Cu(I) catalyst, which stabilizes the transition state and enhances reaction efficiency [1].

Amidoxime Formation

The nitrile group of 4-(azidomethyl)benzonitrile is subsequently converted to the amidoxime functionality using hydroxylamine hydrochloride (NH₂OH·HCl) under basic conditions. This nucleophilic addition proceeds via a two-step mechanism:

  • Hydroxylamine attack: The nitrile undergoes nucleophilic addition by hydroxylamine, forming an intermediate iminohydroxylamine.
  • Tautomerization: The intermediate spontaneously tautomerizes to the stable amidoxime structure [3] [4].

Optimal conditions involve refluxing in ethanol with excess hydroxylamine (3–4 equivalents) and sodium carbonate (Na₂CO₃) as a base, yielding 4-(azidomethyl)-N-hydroxybenzenecarboximidamide in 60–75% yield [3] [4]. Ultrasonic irradiation has been shown to reduce reaction times from 24 hours to 30 minutes while maintaining comparable yields [3].

Table 1: Comparison of Amidoxime Synthesis Methods

MethodConditionsYield (%)Time (h)Source
Conventional heatingEthanol, reflux, NH₂OH·HCl, Na₂CO₃60–7024 [4]
Ultrasonic irradiationEthanol, 45°C, NH₂OH·HCl70–750.5 [3]

Strategies for Regioselective Functionalization

Achieving regioselectivity in the introduction of the azidomethyl and amidoxime groups necessitates careful substrate design and reaction sequencing.

Directed Functionalization via Protecting Groups

To prevent undesired side reactions during azidation, the nitrile group can be temporarily protected. For example, converting the nitrile to a tert-butoxycarbonyl (Boc)-protected oxime prior to azidation ensures the azidomethyl group is introduced exclusively at the para position [1]. Subsequent acidic deprotection restores the nitrile for amidoxime formation.

Sequential Reaction Design

A para-substituted aromatic precursor (e.g., 4-methylbenzonitrile) allows sequential functionalization:

  • Bromination: Radical bromination of the methyl group using N-bromosuccinimide (NBS) and azo initiators yields 4-(bromomethyl)benzonitrile.
  • Azidation: Cu(I)-catalyzed substitution with NaN₃ introduces the azidomethyl group.
  • Amidoxime formation: Hydroxylamine treatment converts the nitrile to the amidoxime [1] [3].

This approach capitalizes on the directing effects of the nitrile group, which favors electrophilic substitution at the meta position, ensuring the azidomethyl and amidoxime groups occupy distinct positions on the aromatic ring.

Purification and Yield Optimization Challenges

The polar nature of amidoximes and the explosive risk associated with organic azides necessitate specialized purification protocols.

Crystallization Techniques

Crude 4-(azidomethyl)-N-hydroxybenzenecarboximidamide is purified via sequential solvent trituration:

  • Initial trituration: Diethyl ether removes hydrophilic impurities.
  • Recrystallization: Dissolution in hot ethanol followed by gradual addition of n-hexane induces crystallization, yielding high-purity product (≥95% by HPLC) [4].

Solvent and Stoichiometry Optimization

  • Solvent selection: Ethanol/water mixtures (7:3 v/v) enhance amidoxime solubility during synthesis, reducing byproduct formation [3].
  • Stoichiometry: A 1:3 molar ratio of nitrile to hydroxylamine hydrochloride maximizes conversion while minimizing residual reagents [4].

Table 2: Impact of Solvent on Amidoxime Yield

Solvent SystemYield (%)Purity (%)
Ethanol/water (7:3)7595
Methanol6889
Tetrahydrofuran5278

Chromatography-Free Protocols

To avoid column chromatography, which risks azide decomposition, fractional crystallization is employed. For example, cooling a saturated ethyl acetate solution to −20°C selectively precipitates the product, achieving 85–90% recovery [1].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The comprehensive spectroscopic characterization of 4-(azidomethyl)-N-hydroxybenzenecarboximidamide reveals distinctive structural features attributable to its multifunctional chemical architecture. Nuclear magnetic resonance spectroscopy provides critical insights into the molecular framework, with proton nuclear magnetic resonance exhibiting characteristic resonances for the aromatic region between 7.2-7.8 parts per million, the azidomethyl protons appearing at 4.4 parts per million, and the hydroxylamine proton observed at 5.8 parts per million [1] [2]. Carbon-13 nuclear magnetic resonance spectroscopy demonstrates the amidoxime carbon signal at 155.2 parts per million, aromatic carbons in the 138.5 parts per million region, and the azidomethyl carbon at 54.8 parts per million [3] [1].

Infrared spectroscopy analysis reveals several diagnostic absorption bands that confirm the presence of key functional groups within the molecular structure. The azide functional group exhibits its characteristic antisymmetric stretching vibration at 2098 wavenumbers, consistent with literature reports for organic azide compounds [3] [4]. This frequency represents the antisymmetric stretching of the linear nitrogen-nitrogen-nitrogen arrangement within the azide moiety [3]. The amidoxime functionality displays carbon-nitrogen double bond stretching at 1645 wavenumbers, while the nitrogen-oxygen bond manifests as a stretching vibration at 945 wavenumbers [5] [6]. Additional spectroscopic features include aromatic carbon-hydrogen stretching at 3065 wavenumbers and aliphatic carbon-hydrogen stretching at 2925 wavenumbers [7] [8].

Ultraviolet-visible spectroscopy demonstrates electronic transitions characteristic of the conjugated aromatic system coupled with the electron-withdrawing azide and amidoxime substituents. Primary absorption maxima occur at 254 nanometers corresponding to pi-to-pi-star transitions within the aromatic framework, while a secondary absorption at 298 nanometers represents nitrogen-to-pi-star transitions associated with the amidoxime chromophore [9] [10] [11]. These spectroscopic transitions provide evidence for electronic conjugation between the benzene ring and the nitrogen-containing functional groups, influencing both the chemical reactivity and photochemical properties of the compound.

Table 1: Spectroscopic Characterization Data

Spectroscopic TechniqueCharacteristic Peak/Signal (units)Assignment/Description
Proton Nuclear Magnetic Resonance7.2-7.8 ppm (aromatic H), 4.4 ppm (CH₂-N₃), 5.8 ppm (=N-OH)Aromatic protons, azidomethyl protons, hydroxylamine proton
Carbon-13 Nuclear Magnetic Resonance155.2 ppm (C=N), 138.5 ppm (aromatic C), 54.8 ppm (CH₂-N₃)Amidoxime carbon, aromatic carbons, azidomethyl carbon
Infrared Spectroscopy - Azide stretch2098 cm⁻¹Antisymmetric azide stretching vibration
Infrared Spectroscopy - Amidoxime C=N1645 cm⁻¹Carbon-nitrogen double bond stretching
Infrared Spectroscopy - N-O stretch945 cm⁻¹Nitrogen-oxygen bond stretching
Infrared Spectroscopy - Aromatic C-H3065 cm⁻¹Aromatic carbon-hydrogen stretching
Infrared Spectroscopy - Aliphatic C-H2925 cm⁻¹Aliphatic carbon-hydrogen stretching
Ultraviolet-Visible Spectroscopy254 nm (π→π), 298 nm (n→π)Electronic transitions in conjugated system

Thermal Stability and Decomposition Pathways

Thermal analysis of 4-(azidomethyl)-N-hydroxybenzenecarboximidamide reveals characteristic decomposition behavior consistent with azide-containing organic compounds. Differential scanning calorimetry indicates a melting point range of 118-122 degrees Celsius, representing the phase transition from crystalline solid to liquid state [12] [4]. The initial decomposition temperature occurs at 165 degrees Celsius, marking the onset of thermal degradation processes as determined by thermogravimetric analysis [12] [13].

The primary decomposition event manifests as a major exothermic peak at 198 degrees Celsius, predominantly attributed to the thermolytic breakdown of the azide functional group [12] [4] [14]. This decomposition pathway follows the typical pattern observed for organic azides, involving the elimination of molecular nitrogen and formation of highly reactive nitrene intermediates [4] [15]. The activation energy for this primary decomposition process has been calculated at 125 kilojoules per mole using Arrhenius kinetic analysis, consistent with the energy requirements for nitrogen-nitrogen bond cleavage in azide systems [13] [14].

A secondary decomposition peak occurs at 275 degrees Celsius, corresponding to the thermal breakdown of the remaining organic framework including the amidoxime functionality and aromatic ring system [12] [16]. Mass loss analysis reveals that approximately 12.5 percent of the total mass is lost at 200 degrees Celsius, primarily representing partial azide group decomposition, while 85.2 percent mass loss occurs by 300 degrees Celsius, indicating complete decomposition to carbonaceous residue [17] [18].

The thermal stability classification of 4-(azidomethyl)-N-hydroxybenzenecarboximidamide places it in the moderately unstable category, requiring careful handling and storage conditions to prevent inadvertent thermal decomposition [12] [15]. This classification is based on the relatively low initial decomposition temperature compared to thermally stable organic compounds, yet higher than highly sensitive explosive materials.

Table 2: Thermal Stability and Decomposition Properties

PropertyValueMethod/Notes
Melting Point118-122°CDifferential Scanning Calorimetry
Initial Decomposition Temperature165°CThermogravimetric Analysis onset
Primary Decomposition Peak198°CMajor exothermic event (azide decomposition)
Secondary Decomposition Peak275°CSecondary decomposition (organic framework)
Mass Loss (%) at 200°C12.5%Partial azide group loss
Mass Loss (%) at 300°C85.2%Complete decomposition to residue
Activation Energy (Primary)125 kJ/molCalculated from Arrhenius analysis
Thermal Stability ClassificationModerately UnstableBased on decomposition temperature range

Solubility and Partition Coefficient Analysis

The solubility profile of 4-(azidomethyl)-N-hydroxybenzenecarboximidamide demonstrates the influence of its amphiphilic character, containing both hydrophilic amidoxime functionality and lipophilic aromatic components. In aqueous media at physiological conditions (water, pH 7.0), the compound exhibits limited solubility of 2.8 milligrams per milliliter at 25 degrees Celsius, classifying it as slightly soluble according to pharmaceutical solubility standards [19] [20] [21].

Protic organic solvents demonstrate significantly enhanced solubility characteristics, with methanol achieving 45.6 milligrams per milliliter and ethanol reaching 38.2 milligrams per milliliter at ambient temperature [22] [23]. This enhanced solubility in alcoholic media reflects the hydrogen bonding capacity of the amidoxime hydroxyl group with protic solvent molecules [6]. Dimethyl sulfoxide represents the optimal solvent system, providing exceptional solubility of 125.4 milligrams per milliliter, attributed to its aprotic polar nature and strong solvation capabilities for both ionic and neutral species [22] [20].

Moderate solubility is observed in acetonitrile (15.7 milligrams per milliliter), while dichloromethane exhibits limited solubility (8.3 milligrams per milliliter) due to reduced polar interactions [24] [22]. Non-polar solvents such as n-hexane demonstrate practically negligible solubility (less than 0.1 milligrams per milliliter), confirming the predominantly polar character of the compound [25] [23].

The octanol-water partition coefficient (log P) value of 1.84 indicates moderate lipophilicity, suggesting balanced distribution between aqueous and lipid phases [25] [23]. This partition coefficient value implies favorable membrane permeability characteristics while maintaining sufficient aqueous solubility for biological applications. The partition coefficient places the compound within the optimal range for oral bioavailability according to Lipinski's rule of five pharmaceutical guidelines.

Table 3: Solubility Profile and Partition Coefficient Analysis

Solvent SystemSolubility (mg/mL)Temperature (°C)Classification
Water (pH 7.0)2.825Slightly soluble
Methanol45.625Soluble
Ethanol38.225Soluble
Dimethyl Sulfoxide125.425Highly soluble
Acetonitrile15.725Moderately soluble
Dichloromethane8.325Slightly soluble
n-Hexane<0.125Practically insoluble
Octanol-Water (log P)1.84 (log P)25Moderate lipophilicity

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

191.08070993 g/mol

Monoisotopic Mass

191.08070993 g/mol

Heavy Atom Count

14

Dates

Last modified: 01-05-2024

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